epalrestat -

epalrestat

Catalog Number: EVT-3456979
CAS Number:
Molecular Formula: C15H13NO3S2
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-((E)-5-((Z)-2-Methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, commonly known as Epalrestat, is a carboxylic acid derivative classified as an aldose reductase inhibitor. [] It is primarily recognized for its role in scientific research related to diabetic complications, specifically diabetic neuropathy. []

Overview

Epalrestat is a synthetic compound primarily recognized for its role as an aldose reductase inhibitor. It is utilized in the management of diabetic complications, particularly diabetic neuropathy and nephropathy. By inhibiting the enzyme aldose reductase, epalrestat helps to reduce the accumulation of sorbitol, a sugar alcohol that can contribute to cellular damage in diabetes. This compound has been the subject of various studies focusing on its efficacy, safety, and potential applications in treating diabetic complications.

Source

Epalrestat was first developed in Japan and has been used clinically since the early 2000s. It is commercially available under various brand names and is often prescribed as part of a comprehensive treatment plan for diabetes-related complications.

Classification

Epalrestat falls under the category of aldose reductase inhibitors. Its classification can be further detailed as follows:

  • Chemical Class: Thiazolidine derivatives
  • Therapeutic Class: Antidiabetic agents
Synthesis Analysis

Methods

The synthesis of epalrestat involves several key steps, primarily focusing on the reaction between 3-carboxymethylrhodanine and α-methylcinnamaldehyde. The following methods have been documented:

  1. Initial Reaction: Glycine reacts with carbon disulfide to form 3-carboxymethylrhodanine, which is then treated with sodium chloroacetate.
  2. Condensation: The formed 3-carboxymethylrhodanine is reacted with α-methylcinnamaldehyde in the presence of a base (often triethylamine) to yield epalrestat.
  3. Purification: The product may require purification to remove isomers, particularly the 2Z-isomer, which can be achieved through crystallization techniques involving tertiary amines and acids .

Technical Details

The synthesis typically involves refluxing the reactants in a solvent such as acetonitrile or ethanol, followed by crystallization to isolate epalrestat. Yields can vary but are often reported around 65% with appropriate purification steps .

Molecular Structure Analysis

Structure

Epalrestat has a molecular formula of C12_{12}H13_{13}N3_{3}O2_{2}S and features a thiazolidine ring structure. The compound's structure can be represented as follows:

  • Thiazolidine Ring: A five-membered ring containing sulfur and nitrogen.
  • Functional Groups: Includes a carboxymethyl group and an aldehyde moiety.

Data

  • Molecular Weight: Approximately 253.31 g/mol
  • Melting Point: Reported around 150-155 °C
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide.
Chemical Reactions Analysis

Epalrestat undergoes various chemical reactions primarily related to its function as an aldose reductase inhibitor:

  1. Inhibition Mechanism: Epalrestat binds to the active site of aldose reductase, preventing the conversion of glucose into sorbitol.
  2. Metabolic Pathways: The compound may also interact with other metabolic pathways affecting oxidative stress markers in diabetic tissues .

Technical Details

The interactions at the molecular level have been studied using quantum mechanics/molecular mechanics (QM/MM) approaches to understand binding affinities and reaction dynamics .

Mechanism of Action

Epalrestat functions by specifically inhibiting aldose reductase, an enzyme that catalyzes the reduction of glucose to sorbitol via NADPH. This process is significant in diabetic patients where excess sorbitol accumulation leads to osmotic and oxidative stress in cells.

Process

  1. Binding: Epalrestat binds competitively to the active site of aldose reductase.
  2. Inhibition: This binding prevents substrate access, thus reducing sorbitol production.
  3. Biological Impact: By lowering sorbitol levels, epalrestat mitigates cellular damage associated with diabetic complications such as neuropathy and nephropathy .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Odor: Odorless.
  • Stability: Stable under normal conditions but sensitive to moisture.

Chemical Properties

  • pH Range: Epalrestat solutions are generally neutral.
  • Reactivity: Reacts with strong acids or bases; care should be taken during storage.
Applications

Epalrestat is primarily used in clinical settings for:

  • Diabetic Neuropathy Management: Alleviating symptoms associated with nerve damage due to diabetes.
  • Diabetic Nephropathy Treatment: Protecting kidney function by reducing oxidative stress and cellular damage.
  • Research Applications: Studies exploring new analogues and prodrugs aimed at enhancing efficacy or reducing side effects related to diabetes complications .
Molecular Mechanisms of Aldose Reductase Inhibition

Structural Basis of AKR1B1/AKR1B10 Inhibition by Epalrestat

Epalrestat (5-[(1Z,2E)-2-methyl-3-phenylpro-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidine-3-acetic acid) exerts its inhibitory action through precise molecular interactions within the catalytic cleft of aldose reductases. The enzyme's anion-binding pocket (ABP), defined by conserved residues Tyr48, His110, and Trp111 (AKR1B1 numbering) and the nicotinamide ring of NADP⁺, serves as the primary anchoring site for epalrestat's carboxylic acid group [1] [8]. This interaction is stabilized through salt bridge formation with the positively charged nicotinamide moiety and hydrogen bonding with Tyr48 and His110 [8]. Crucially, epalrestat binding induces a distinct conformational change in the flexible loop C region (residues 298-310), particularly around Leu300, but unlike many aldose reductase inhibitors (ARIs), it does not fully open the transient specificity pocket (SP) lined by Trp111, Phe122, and Leu300 [1] [6]. This limited SP engagement contributes to its differential selectivity profile compared to other ARIs.

Structural analyses reveal a key difference in epalrestat binding between AKR1B1 and the closely related AKR1B10 isoform. While both enzymes share high sequence homology (>71% identity), the Trp112 residue (Trp111 in AKR1B1) adopts an alternative conformation in AKR1B10, creating a slightly larger binding cavity that accommodates epalrestat with similar high affinity (nanomolar range) but distinct neighboring residue interactions [6] [8]. This dual inhibition profile is pharmacologically significant given AKR1B10's overexpression in various cancers and role in chemoresistance [6].

Table 1: Key Protein-Inhibitor Interactions in Epalrestat-AKR Complexes

Residue (AKR1B1/AKR1B10)Interaction TypeEpalrestat Functional GroupBinding Contribution
Tyr48 (AKR1B1) / Tyr49 (AKR1B10)Hydrogen bondCarboxylate oxygenHigh (Anchor point)
His110 (AKR1B1) / His111 (AKR1B10)Hydrogen bondCarboxylate oxygenHigh (Anchor point)
Trp111 (AKR1B1) / Trp112 (AKR1B10)π-π stackingBenzylidene ringModerate
Leu300 (AKR1B1/AKR1B10)Hydrophobic contactMethyl-phenyl groupModerate
NADP⁺ nicotinamideIonic interactionCarboxylateHigh

Role of the 2-Thioxo-4-Thiazolidinone Motif in Enzyme Binding Dynamics

The 2-thioxo-4-thiazolidinone core of epalrestat is fundamental to its high-affinity binding and unique inhibitory kinetics. This planar heterocyclic system positions the exocyclic sulfur atom within van der Waals distance (3.5-3.8 Å) of the catalytic residue Trp111, facilitating favorable hydrophobic interactions without forming direct covalent bonds [6] [8]. Unlike cyclic imide-based inhibitors (e.g., sorbinil, fidarestat) that deeply penetrate the specificity pocket, epalrestat's thiocarbonyl group engages in a distinctive hydrogen bond network with the backbone amide of Leu300 and the side chain of Thr113, partially restricting loop C flexibility [1] [6]. This binding mode results in a competitive inhibition pattern with respect to substrate binding, despite the ordered kinetic mechanism of AKRs where cofactor (NADPH) binds first [8].

Quantum mechanical calculations indicate the electronic polarization of the thiazolidinone ring enhances its interaction with the electron-rich ABP environment. The exocyclic double bond conjugated with the phenyl ring extends this plane, allowing π-electron delocalization that strengthens stacking interactions with Trp111 [1]. This configuration contributes significantly to epalrestat's inhibitory constant (Ki ≈ 72 nM for AKR1B1), which is approximately 10-fold lower than early ARIs like tolrestat [6].

Comparative Inhibition Kinetics: Epalrestat vs. Fidarestat and Ranirestat

Epalrestat exhibits distinct inhibition kinetics compared to structurally distinct aldose reductase inhibitors. Kinetic analyses reveal epalrestat functions as a mixed-type inhibitor against human recombinant AKR1B1 with Ki = 72 nM and Ki' = 210 nM, indicating preferential binding to the enzyme-NADP⁺ complex but with significant affinity for the free enzyme [6]. This contrasts with fidarestat (SNK-860), a spirosuccinimide derivative, which shows uncompetitive kinetics (Ki = 32 nM) due to exclusive binding to the enzyme-NADP⁺ complex [2] [9]. Ranirestat (AS-3201), another potent spirohydantoin ARI, displays non-competitive inhibition (Ki = 11 nM) suggesting equal affinity for both free and cofactor-bound enzyme forms [9].

The clinical relevance of these kinetic differences manifests in tissue-specific inhibition. Epalrestat demonstrates superior nerve tissue penetration compared to fidarestat in diabetic rat models, achieving sorbitol suppression >80% in sciatic nerves at plasma concentrations of ~2 µM [2]. However, fidarestat exhibits greater catalytic efficiency suppression (kcat/Km reduced by 98% vs. 92% for epalrestat) due to its tighter transition-state binding [9]. Ranirestat shows the most sustained inhibition in nerve tissues (>72 hours post-administration), attributed to its lower dissociation rate constant [9].

Table 2: Comparative Kinetics of Selected Aldose Reductase Inhibitors

InhibitorChemical ClassKi (nM) (AKR1B1)Inhibition MechanismIC₅₀ (Cell-based)Clinical Development Status
EpalrestatCarboxylic acid derivative72Mixed-type150 nMMarketed (Japan, China, India)
FidarestatSpirosuccinimide32Uncompetitive35 nMDiscontinued (Phase III)
RanirestatSpirohydantoin11Non-competitive12 nMPhase III completed
ZopolrestatCarboxylic acid8Competitive22 nMDiscontinued
TolrestatSpirohydantoin35Mixed-type110 nMWithdrawn

Modulation of Polyol Pathway Flux in Hyperglycemic Cellular Models

In hyperglycemic cellular environments (glucose >25 mM), epalrestat effectively suppresses polyol pathway flux by >85% at therapeutic concentrations (1-5 µM), as demonstrated in human retinal pericytes, Schwann cells, and brain microvascular endothelial cells [1] [5]. Quantitative metabolomic studies show epalrestat reduces the glucose-to-sorbitol conversion rate from 4.8 ± 0.7 nmol/mg protein/hour to 0.9 ± 0.2 nmol/mg protein/hour (p<0.001) without significantly altering glycolytic flux or pentose phosphate pathway activity [3] [7]. This selective inhibition occurs because epalrestat's binding affinity for aldose reductase increases 3-fold under high glucose conditions due to cooperative interactions with NADP⁺, whose concentration rises during hyperglycemia [1] [7].

Notably, epalrestat exerts differential effects on fructose production depending on tissue type. In lens epithelial cells, it reduces fructose generation by 92%, whereas in hepatocytes, the reduction is only 65%, suggesting compensatory pathways or differential expression of sorbitol dehydrogenase (SDH), the second enzyme in the polyol pathway [3]. Recent cancer metabolism studies reveal an unexpected role in non-small cell lung cancer (NSCLC), where epalrestat (10 µM) suppresses cancer cell proliferation by 70% through polyol pathway blockade, indicating that tumor cells exploit this pathway for fructose-mediated survival advantages [3].

Downstream Effects on Intracellular Sorbitol Accumulation and Oxidative Stress

Epalrestat-mediated aldose reductase inhibition profoundly impacts cellular osmotic balance and redox homeostasis. In human lens epithelial cells under 30 mM glucose, epalrestat (1 µM) reduces intracellular sorbitol accumulation from 38.2 ± 3.1 nmol/mg protein to 5.4 ± 0.8 nmol/mg protein within 24 hours, preventing osmotic swelling and membrane permeability changes [1] [7]. This sorbitol reduction directly correlates with Na⁺/K⁺-ATPase restoration, as demonstrated by 86% recovery of pump activity in epalrestat-treated dorsal root ganglion neurons compared to hyperglycemic controls [1].

Concurrently, epalrestat significantly ameliorates hyperglycemia-induced oxidative stress through multiple mechanisms. By sparing NADPH consumption by aldose reductase, it increases glutathione regeneration capacity by 2.3-fold, elevating reduced glutathione (GSH) levels from 12.4 ± 1.2 nmol/mg protein to 28.7 ± 2.5 nmol/mg protein in renal mesangial cells [1] [4]. Additionally, epalrestat indirectly activates the Nrf2 antioxidant pathway by stabilizing the Nrf2-Keap1 complex, as confirmed through surface plasmon resonance studies showing direct binding to Keap1 cysteine residues (KD = 0.8 µM) [4]. This dual action reduces reactive oxygen species (ROS) production by 75% and lipid peroxidation markers (malondialdehyde) by 68% in neuronal cells under hyperglycemic conditions [4] [5].

Importantly, epalrestat prevents glucose-induced apoptosis in brain microvascular endothelial cells by suppressing the polyol pathway- initiated caspase-3 activation cascade. Treatment reduces cleaved caspase-3 expression by 82% and maintains blood-brain barrier integrity during ischemic insult, as evidenced by 2.3-fold reduction in Evans blue extravasation in cerebral ischemia models [5]. These effects demonstrate epalrestat's multimodal protection against diabetic complications extending beyond osmotic regulation to fundamental redox homeostasis restoration.

Properties

Product Name

epalrestat

IUPAC Name

2-[(5E)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Molecular Formula

C15H13NO3S2

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-8H,9H2,1H3,(H,17,18)/b10-7-,12-8+

InChI Key

CHNUOJQWGUIOLD-MITUOZDPSA-N

SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.